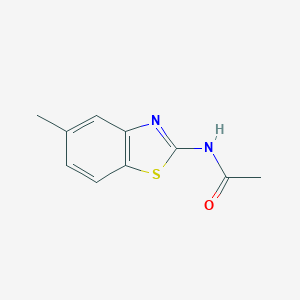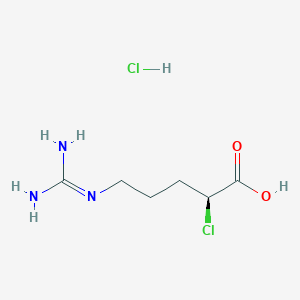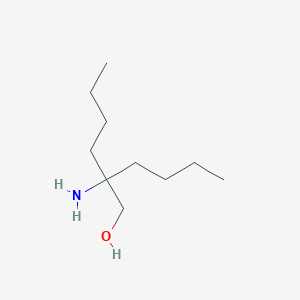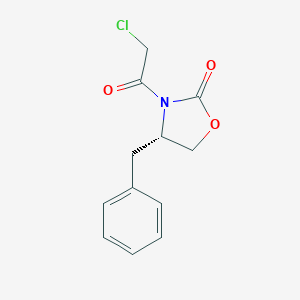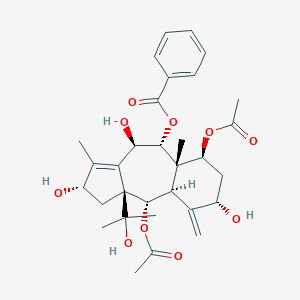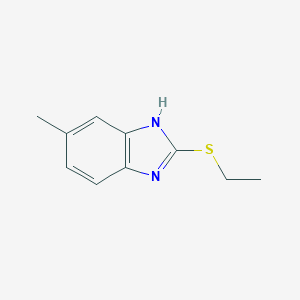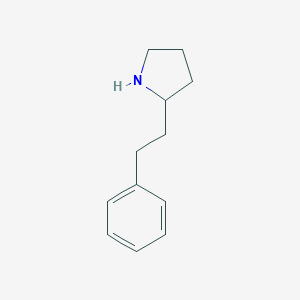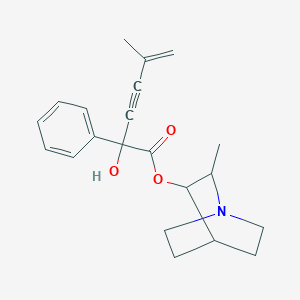
2-(4-Methylphenyl)phenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Methylphenyl)phenol, such as alkylaminophenol derivatives, involves reactions like the Petasis reaction, which is a multicomponent reaction providing a straightforward route to such compounds. These synthetic strategies are crucial for constructing the complex molecular architecture of 2-(4-Methylphenyl)phenol derivatives from simpler starting materials (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)phenol derivatives is characterized using spectroscopic methods such as FTIR, UV-Vis, and NMR, alongside computational studies like density functional theory (DFT). These analyses provide insights into the electronic and structural properties, bond lengths, angles, and molecular orbitals, which are essential for understanding the chemical behavior and reactivity of these compounds (Ulaş, 2021).
Chemical Reactions and Properties
2-(4-Methylphenyl)phenol derivatives participate in various chemical reactions, including C-S coupling and C-H functionalization, which are pivotal in organic synthesis. These reactions enable the introduction of different functional groups, thereby altering the chemical properties and expanding the utility of these compounds in synthetic chemistry (Xu et al., 2010).
Physical Properties Analysis
The physical properties of 2-(4-Methylphenyl)phenol derivatives, such as thermal stability and molecular weight, are characterized using techniques like thermogravimetric analysis (TGA) and size exclusion chromatography (SEC). These properties are crucial for determining the suitability of these compounds in various applications, including material science and polymer chemistry (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties of 2-(4-Methylphenyl)phenol derivatives, such as their redox behavior, are explored through electrochemical studies. These studies reveal the HOMO and LUMO energy levels, which are significant for understanding the electron-donating and -accepting abilities of these compounds. Such properties are essential for their applications in electronic and photonic devices (Kaya & Yildirim, 2007).
Wissenschaftliche Forschungsanwendungen
Field
The specific scientific field is Chemistry and Medicine .
Summary of the Application
A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, which is a biologically important alkylaminophenol compound, has been synthesized . This compound is similar to 2-(4-Methylphenyl)phenol and has been used frequently in cancer treatment .
Methods of Application or Experimental Procedures
The new alkylaminophenol compound is synthesized by the Petasis reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .
Results or Outcomes
The results show that the molecular properties of alkylaminophenol compounds are theoretically and experimentally compatible . The high antioxidant properties of alkylaminophenols, and the fact that they can be found through natural and synthetic ways have made it preferred in medical applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFKRTRYOSBWQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl[(tetrahydro-2-furanyl)methyl]amino]-3'-methyl-2'-(phenylamino)-](/img/structure/B24521.png)
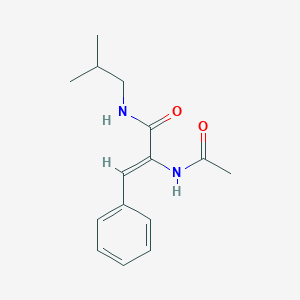
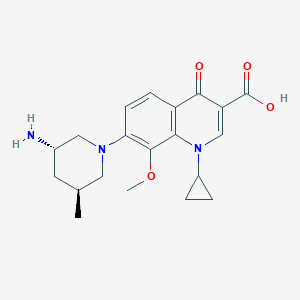
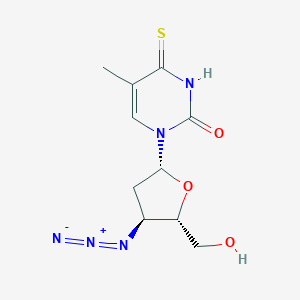
![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)
